4-Methoxy-3-(4-methoxyphenyl)aniline
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Overview
Description
4-Methoxy-3-(4-methoxyphenyl)aniline is an organic compound with the molecular formula C14H15NO2 and a molecular weight of 229.28 g/mol . It is also known by its IUPAC name, 4’,6-dimethoxy [1,1’-biphenyl]-3-ylamine . This compound is characterized by the presence of two methoxy groups attached to a biphenyl structure with an amine group at the 3-position. It is commonly used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-(4-methoxyphenyl)aniline can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction typically involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and functional group tolerant, making it an efficient method for synthesizing biphenyl derivatives.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors to enhance reaction efficiency and scalability. The use of environmentally benign organoboron reagents and palladium catalysts ensures that the process is both sustainable and cost-effective .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3-(4-methoxyphenyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine derivatives. Substitution reactions can introduce halogens, nitro groups, or other functional groups onto the aromatic ring.
Scientific Research Applications
4-Methoxy-3-(4-methoxyphenyl)aniline has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Methoxy-3-(4-methoxyphenyl)aniline involves its interaction with various molecular targets and pathways. The compound’s methoxy groups and amine functionality allow it to participate in hydrogen bonding, π-π interactions, and other non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-N-(4-nitrobenzyl)aniline: This compound has a similar structure but with a nitro group instead of a second methoxy group.
4-Methoxy-N-(2,2,2-trifluoroethyl)aniline: This compound features a trifluoroethyl group, which imparts different chemical properties.
4-Methoxy-N-(3-nitrobenzylidene)aniline: This compound has a nitro group and a benzylidene moiety, making it structurally distinct.
Uniqueness
4-Methoxy-3-(4-methoxyphenyl)aniline is unique due to its symmetrical biphenyl structure with two methoxy groups. This configuration provides specific electronic and steric properties that influence its reactivity and interactions with other molecules. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
4-methoxy-3-(4-methoxyphenyl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-16-12-6-3-10(4-7-12)13-9-11(15)5-8-14(13)17-2/h3-9H,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGCUWZMQUHTDDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C=CC(=C2)N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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